1-Methyldibenzofuran

Descripción general

Descripción

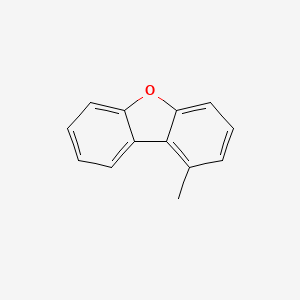

1-Methyldibenzofuran is an organic compound with the molecular formula C₁₃H₁₀O. It is a derivative of dibenzofuran, where a methyl group is attached to one of the benzene rings.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Methyldibenzofuran can be synthesized through several methods. One common approach involves the methylation of dibenzofuran using methyl iodide in the presence of a strong base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone .

Industrial Production Methods: Industrial production of this compound may involve similar methylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound .

Análisis De Reacciones Químicas

Formation Reactions

1-MDBF is typically synthesized via cyclization or condensation methods. Key formation pathways include:

Pyrolysis of Aryl 2-(Allyloxy)benzoates

Flash vacuum pyrolysis of aryl 2-(allyloxy)benzoates at high temperatures generates dibenzofurans. For example:

| Substrate | Products | Yield (%) | Conditions |

|---|---|---|---|

| Aryl 2-(allyloxy)benzoates | Dibenzofurans | 73–90 | 650°C, flash vacuum |

This method involves radical intermediates, where homolytic cleavage of the allyloxy bond forms phenoxyl radicals, followed by cyclization and CO₂ elimination.

Diels-Alder Cycloaddition

Nitrobenzofurans react with dienes (e.g., isoprene, 1-trimethylsilyloxy-1,3-butadiene) in polar thermal Diels-Alder reactions. The nitro group acts as an electron-withdrawing group, enhancing dienophilic character. Post-reaction loss of NO₂ yields dibenzofurans.

| Dienophile | Diene | Product | Conditions |

|---|---|---|---|

| 2-/3-Nitrobenzofuran | Isoprene | Dibenzofuran | Thermal, polar |

Gas-Phase Formation

Quantum chemical studies reveal that dibenzofuran forms via reactions between benzofuran (or analogous heterocycles) and cyclopentadiene, releasing methane. For example:

Activation barriers : ~41.5 kcal/mol (exothermic, ΔH = −43.0 kcal/mol) .

Electrophilic Substitution

While direct data for 1-MDBF is limited, dibenzofuran derivatives generally undergo electrophilic substitution at positions meta or para to the oxygen atom. For example:

-

Nitration : Introduces nitro groups at reactive positions.

-

Alkylation : Friedel-Crafts alkylation can introduce alkyl groups.

Oxidation and Reduction

1-MDBF participates in redox reactions, though specific data is sparse. Related dibenzofuran derivatives exhibit:

-

Oxidation : Introduces oxygen-containing functional groups (e.g., ketones, epoxides).

-

Reduction : Cleaves oxygen-containing bonds (e.g., reduction of furan rings).

Theoretical Mechanisms

Quantum chemical studies (e.g., MPWB1K/6-311+G(3df,2p)) provide insights into reaction pathways:

-

Activation Barriers : For dibenzofuran formation, barriers range from 39.7 to 41.5 kcal/mol .

-

Reaction Enthalpies : Exothermic processes (ΔH ≈ −39.7 to −43.0 kcal/mol) drive cycloaddition and condensation .

Analytical Characterization

Gas chromatography (GC) data for dibenzofurans, including 1-MDBF , are critical for purity assessment. For example:

| Column Type | Phase | Retention Index (I) | Temperature Program | Reference |

|---|---|---|---|---|

| Capillary | HP-5MS | 274.89 | 65°C @ 5 min, 3 K/min → 290°C |

This synthesis highlights the versatility of 1-MDBF in organic synthesis and its role as a precursor for functionalized aromatic compounds. Further experimental studies are needed to fully characterize its reactivity.

Aplicaciones Científicas De Investigación

Environmental Applications

Petrochemical Analysis:

MDBF is significant in the analysis of petroleum hydrocarbons. Its distribution in crude oil samples can indicate the sedimentary environment and lithologic characteristics. For example, a study demonstrated that the ratio of 1-MDBF to other isomers can effectively distinguish between marine and lacustrine shale deposits . This application is crucial for geochemical studies aimed at understanding oil formation processes and environmental conditions.

Toxicological Studies:

Research has indicated that dibenzofurans, including their methyl derivatives like MDBF, are present in tobacco smoke and can be formed during the pyrolysis of organic materials. Toxicological profiles highlight potential adverse health effects associated with exposure to these compounds, such as liver damage and increased cancer risk . These findings underscore the importance of monitoring MDBF levels in environmental samples to assess public health risks.

Industrial Applications

Cosmetics and Pharmaceuticals:

MDBF serves as an intermediate in the production of various cosmetic and pharmaceutical products. Its derivatives are utilized in formulations due to their chemical stability and functional properties. For instance, dibenzofurans are known for their roles in treating conditions such as encephalopathy and cardiopathy .

Chemical Reagents:

In laboratory settings, MDBF is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds in medicinal chemistry.

Case Study 1: Geochemical Analysis of Crude Oil

A comprehensive study analyzed the presence of MDBF isomers in Niger Delta crude oils. The research utilized gas chromatography-mass spectrometry (GC-MS) to determine the concentration of 1-MDBF relative to other methyl dibenzofuran isomers. Results indicated that higher concentrations of 1-MDBF correlated with marine depositional environments, providing insights into the geological history of oil deposits .

Case Study 2: Toxicological Impact Assessment

A toxicological assessment was conducted on workers exposed to coal tar containing dibenzofurans. The study found elevated liver enzymes among exposed individuals, suggesting potential hepatotoxic effects linked to long-term exposure to MDBF-containing substances . This highlights the need for regulatory measures to limit exposure in industrial settings.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Environmental Monitoring | Analysis of petroleum hydrocarbons using MDBF ratios | Effective in distinguishing sedimentary environments |

| Health Risk Assessment | Toxicological studies on exposure to dibenzofurans | Linked to liver damage and increased cancer risk |

| Industrial Chemistry | Use as an intermediate in cosmetics and pharmaceuticals | Valuable for developing stable compounds with therapeutic properties |

Mecanismo De Acción

The mechanism of action of 1-Methyldibenzofuran involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert effects by inducing apoptosis or inhibiting cell proliferation .

Comparación Con Compuestos Similares

Dibenzofuran: The parent compound without the methyl group.

2-Methyldibenzofuran: Another methylated derivative with the methyl group at a different position.

Benzofuran: A simpler structure with only one benzene ring fused to a furan ring.

Uniqueness: 1-Methyldibenzofuran is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group can affect its electronic properties and steric interactions, making it distinct from other similar compounds .

Actividad Biológica

1-Methyldibenzofuran (1-MDBF) is a polycyclic aromatic compound belonging to the dibenzofuran family. Its chemical formula is , and it has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of 1-MDBF, supported by relevant research findings and data tables.

Chemical Structure and Properties

1-MDBF features a dibenzofuran core with a methyl group attached, influencing its reactivity and biological interactions. The structural representation is crucial for understanding its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 194.22 g/mol |

| Boiling Point | 285 °C |

| Melting Point | 54-56 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research has indicated that 1-MDBF exhibits significant antimicrobial properties. A study conducted on various bacterial strains demonstrated that 1-MDBF effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of 1-MDBF

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

Anticancer Activity

The anticancer potential of 1-MDBF has been explored in several studies. It has shown effectiveness against various cancer cell lines, including human breast cancer (MCF-7) and lung cancer (A549). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Effects on MCF-7 Cells

In a study published in Phytomedicine, MCF-7 cells were treated with varying concentrations of 1-MDBF (0, 10, 20, and 40 μM). The results indicated a dose-dependent reduction in cell viability.

- IC50 Value : The IC50 value was determined to be approximately 25 μM , indicating the concentration required to inhibit cell growth by half.

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Research has shown that 1-MDBF can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Table 3: Anti-inflammatory Effects of 1-MDBF

| Cytokine | Concentration (μM) | Inhibition (%) |

|---|---|---|

| TNF-α | 20 | 45% |

| IL-6 | 20 | 38% |

The biological activities of 1-MDBF can be attributed to its ability to interact with various cellular pathways:

- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.

- Antioxidant Activity : Scavenging free radicals, which contributes to its anti-inflammatory effects.

- Enzyme Inhibition : Inhibition of enzymes involved in inflammatory processes (e.g., COX-2).

Propiedades

IUPAC Name |

1-methyldibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c1-9-5-4-8-12-13(9)10-6-2-3-7-11(10)14-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXKQILBNJUKSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=CC=CC=C3OC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223439 | |

| Record name | 1-Methyldibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7320-50-5 | |

| Record name | 1-Methyldibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7320-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyldibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007320505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyldibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyldibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLDIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I90PR1VKU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.